molecular formula C14H22N2O B12440576 N-tert-butyl-4-(5-methoxypyridin-3-yl)but-3-en-1-amine

N-tert-butyl-4-(5-methoxypyridin-3-yl)but-3-en-1-amine

Cat. No.: B12440576
M. Wt: 234.34 g/mol
InChI Key: XGQBTDGYSKZANN-UHFFFAOYSA-N
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Description

tert-Butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine: is an organic compound with the molecular formula C14H22N2O It is a derivative of pyridine, featuring a tert-butyl group and a methoxy-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridine ring: The starting material, 5-methoxypyridine, undergoes a series of reactions to introduce the but-3-en-1-yl group.

    Introduction of the tert-butyl group: This step involves the reaction of the intermediate with tert-butylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The double bond in the but-3-en-1-yl group can be reduced to form saturated derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

tert-Butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine involves its interaction with specific molecular targets. The methoxy group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • tert-Butyl (4-iodo-5-methoxypyridin-3-yl)methylcarbamate
  • tert-Butyl (4,5-dimethoxypyridin-3-yl)methylcarbamate

Uniqueness

tert-Butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine is unique due to its specific structural features, such as the combination of a tert-butyl group and a methoxy-substituted pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-tert-butyl-4-(5-methoxypyridin-3-yl)but-3-en-1-amine

InChI

InChI=1S/C14H22N2O/c1-14(2,3)16-8-6-5-7-12-9-13(17-4)11-15-10-12/h5,7,9-11,16H,6,8H2,1-4H3

InChI Key

XGQBTDGYSKZANN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCCC=CC1=CC(=CN=C1)OC

Origin of Product

United States

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